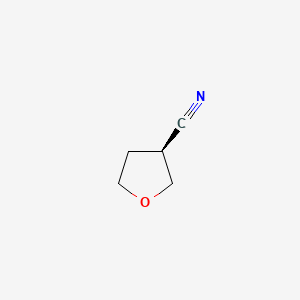

(S)-Tetrahydrofuran-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDNNNKGULGJK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294790 | |

| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-18-0 | |

| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of S Tetrahydrofuran 3 Carbonitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a valuable functional group due to its ability to be converted into a range of other functionalities. pressbooks.pub These transformations include hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acids, Amides, and Esters

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides. libretexts.org This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Under acidic conditions, (S)-Tetrahydrofuran-3-carbonitrile can be heated with a dilute acid, such as hydrochloric acid, to yield (S)-tetrahydrofuran-3-carboxylic acid. libretexts.org The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Basic hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). chemistrysteps.comlibretexts.org This initially produces the carboxylate salt, (S)-tetrahydrofuran-3-carboxylate, and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org In some cases, the hydrolysis can be stopped at the amide stage by using specific reagents and conditions, such as potassium hydroxide in tert-butyl alcohol. acs.org

The conversion to esters can be achieved through reactions like the Pinner reaction, which is discussed in a later section.

Table 1: Hydrolysis of this compound

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl, heat | (S)-Tetrahydrofuran-3-carboxylic acid |

| Basic Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | (S)-Tetrahydrofuran-3-carboxylic acid |

| Partial Hydrolysis | KOH, t-BuOH | (S)-Tetrahydrofuran-3-carboxamide |

Reduction to Primary Amines and Aldehydes

The nitrile group of this compound can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to the corresponding primary amine, ((S)-tetrahydrofuran-3-yl)methanamine, is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comimperial.ac.uk This reagent donates hydride ions to the nitrile carbon, ultimately leading to the formation of the amine after an aqueous workup. youtube.com Another effective method is catalytic hydrogenation, which employs hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also used for the reduction of nitriles to primary amines. commonorganicchemistry.comyoutube.comgenspark.aibioone.org

The partial reduction of the nitrile to an aldehyde, (S)-tetrahydrofuran-3-carbaldehyde, can be accomplished using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed to the aldehyde during the workup.

Table 2: Reduction of this compound

| Desired Product | Reagent(s) |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) |

| Primary Amine | H₂ / Raney Nickel (with NH₃) |

| Primary Amine | Borane-Tetrahydrofuran (BH₃-THF) |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) |

Nucleophilic Addition Reactions at the Nitrile Carbon (e.g., Grignard, Organolithium Additions)

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by strong nucleophiles like Grignard reagents (R-Mg-X) and organolithium reagents (R-Li). libretexts.orgwikipedia.org This reaction provides a valuable route for the formation of ketones.

When a Grignard reagent is added to this compound, it attacks the nitrile carbon to form a new carbon-carbon bond. masterorganicchemistry.com This initially forms an imine anion, which upon acidic hydrolysis is converted to a ketone. masterorganicchemistry.comleah4sci.com For example, the reaction with methylmagnesium bromide followed by hydrolysis would yield 1-((S)-tetrahydrofuran-3-yl)ethan-1-one. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgleah4sci.com To improve the yields of ketones from the reaction of Grignard reagents with nitriles, benzene (B151609) can be used as a co-solvent. masterorganicchemistry.com

Organolithium reagents react in a similar fashion to Grignard reagents, adding to the nitrile to form an intermediate that can be hydrolyzed to a ketone.

Transformations via Pinner Reaction and Related Chemistry

The Pinner reaction is a classic transformation of nitriles that involves their reaction with an alcohol in the presence of an acid catalyst, typically gaseous hydrogen chloride. organic-chemistry.orgnumberanalytics.com This reaction converts the nitrile into an imino ether hydrochloride, also known as a Pinner salt. organic-chemistry.org These Pinner salts are themselves useful intermediates that can be further transformed.

For instance, treatment of this compound with an alcohol like ethanol (B145695) in the presence of HCl would yield the corresponding ethyl (S)-tetrahydrofuran-3-imidate hydrochloride. These imidates can be hydrolyzed to esters, providing an alternative route to the products of hydrolysis. They can also react with amines to form amidines or with hydrogen sulfide (B99878) to produce thioamides. Milder protocols for the Pinner reaction have been developed, for instance, using a solution of HCl in cyclopentyl methyl ether (CPME). researchgate.net

Reactivity of the Tetrahydrofuran Ring System

While many reactions of this compound focus on the nitrile group, the tetrahydrofuran ring itself can also participate in chemical transformations.

Ring-Opening Reactions and Subsequent Transformations

The tetrahydrofuran ring is a cyclic ether and, under certain conditions, can undergo ring-opening reactions. These reactions typically involve the cleavage of one of the carbon-oxygen bonds. Acid-catalyzed ring-opening can occur in the presence of strong acids, often with a nucleophile to trap the resulting carbocation or to participate in an Sₙ2-type reaction.

For example, the reaction of THF with strong acids in the presence of a suitable nucleophile can lead to the formation of a 4-substituted butanol derivative. While specific examples for this compound are less common in general literature, the principles of ether cleavage apply. The presence of the electron-withdrawing nitrile group might influence the regioselectivity of the ring-opening.

In some specialized cases, transition metal catalysts can promote the oxidative ring-opening of THF. For instance, a diiron(III) complex has been shown to catalyze the oxidation of THF to 3-hydroxypropylformate, a C-C bond cleavage product. acs.org Such reactions highlight the potential for more complex transformations of the THF ring in this compound.

Derivatization and Functionalization at Adjacent Positions to the Chiral Center

The functionalization of the tetrahydrofuran ring at positions adjacent to the existing chiral center (C2 and C4) is a key strategy for elaborating the core structure into more complex molecules. One direct method for achieving this is through the reaction of α-halo nitriles with aldehydes.

A notable example is the synthesis of 2-substituted tetrahydrofuran-3-carbonitrile (B82004) derivatives through a liquid/liquid Phase Transfer Catalysis (PTC) reaction. ista.ac.at This method involves the reaction of 4-chlorobutyronitrile (B21389) with various non-enolisable aldehydes. The reaction proceeds through an initial addition of the carbanion (generated from 4-chlorobutyronitrile under basic conditions) to the aldehyde, followed by an intramolecular cyclization to form the tetrahydrofuran ring. ista.ac.at This addition-cyclization sequence efficiently installs a substituent at the C2 position, adjacent to the nitrile-bearing chiral center. ista.ac.at

Below is a table summarizing the synthesis of various 2-substituted tetrahydrofuran-3-carbonitriles using this PTC method.

Table 1: Synthesis of 2-Substituted Tetrahydrofuran-3-carbonitriles via Phase Transfer Catalysis

| Aldehyde Reactant | 2-Substituent on THF Ring | Yield (%) | Reference |

| Benzaldehyde | Phenyl | 75 | ista.ac.at |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 82 | ista.ac.at |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 78 | ista.ac.at |

| 2-Naphthaldehyde | 2-Naphthyl | 65 | ista.ac.at |

| Pivalaldehyde | tert-Butyl | 55 | ista.ac.at |

This approach demonstrates a direct and efficient pathway for derivatization at the C2 position, expanding the synthetic utility of the tetrahydrofuran-3-carbonitrile scaffold.

Electrophilic and Radical Reactions Involving this compound

The tetrahydrofuran-3-carbonitrile scaffold can participate in both electrophilic and radical-mediated transformations, enabling the introduction of diverse functional groups.

Electrophilic Reactions: While direct electrophilic functionalization on the this compound ring can be challenging, related systems undergo effective electrophilic reactions. For instance, enantioselective electrophilic selenylation has been developed for various alkenes and carbonyl compounds, which are key transformations in the synthesis of complex molecules. researchgate.netnih.gov These reactions often involve the use of a chiral catalyst to control the stereochemistry, and a selenium electrophile like N-phenylselenylsuccinimide (NPSS) or selenosulfonates. researchgate.netnih.gov The mechanism typically proceeds through an anti-addition pathway via a seleniranium ion intermediate. nih.gov Such strategies could potentially be adapted for the functionalization of unsaturated precursors to this compound.

Radical Reactions: Radical reactions offer alternative pathways for C-C bond formation and functionalization. Manganese(III) acetate (B1210297) is a well-known oxidant for generating carbon-centered radicals from carbonyl compounds. acs.org Reactions involving diketene (B1670635) and manganese(III) acetate in the presence of nucleophiles lead to the formation of substituted tetrahydrofuran derivatives. acs.org These transformations proceed via manganese(III) enolate intermediates, which can then undergo further reactions to yield products like 2-alkoxy-2-methyltetrahydrofurans. acs.org

The principles of radical chemistry, such as the Barton-McCombie deoxygenation or radical cyclizations mediated by Bu₃SnH, provide a robust toolbox for modifying complex structures. libretexts.org These reactions typically involve a radical initiation step, followed by propagation steps that can include atom transfer or addition to multiple bonds, and finally termination. libretexts.org For example, a carbon-centered radical generated from this compound or a suitable precursor could be trapped by an alkene to form a new carbon-carbon bond. libretexts.org

Mechanistic Investigations of Key Transformation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new synthetic routes.

Addition-Cyclization Mechanism: The synthesis of 2-substituted tetrahydrofuran-3-carbonitriles via Phase Transfer Catalysis (PTC) is understood to proceed through an addition-cyclization pathway. ista.ac.at Under the biphasic, basic conditions of PTC, a carbanion is generated from 4-chlorobutyronitrile. This nucleophile adds to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride on the butyronitrile (B89842) backbone to close the five-membered tetrahydrofuran ring. ista.ac.at

Electrophilic Selenylation Mechanism: Mechanistic studies of electrophilic selenofunctionalization reactions suggest the formation of a discrete seleniranium ion intermediate after the initial attack of the electrophilic selenium species on a double bond. nih.gov This three-membered ring is then opened by a nucleophile in a stereospecific anti-addition. nih.gov Challenges in these reactions include potential racemization if a nucleophile attacks the selenium atom instead of a carbon atom of the seleniranium ion. nih.gov

Radical Reaction Mechanisms: In radical reactions, mechanistic proof can often be obtained through trapping experiments. For example, in a reaction proposed to proceed via a benzyl (B1604629) radical, the intermediate was successfully trapped by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), and the resulting adduct was isolated and characterized, providing strong evidence for the proposed radical pathway. researchgate.net Similarly, manganese(III)-mediated reactions are proposed to involve the formation of conjugated and unconjugated manganese(III) enolates, which dictate the final product distribution. acs.org

Rearrangement Mechanisms: In more complex systems containing the tetrahydrofuran-3-carbonitrile motif, intramolecular rearrangements can occur. The Truce-Smiles rearrangement has been observed in the reaction of 3-(3-cyanopropoxy)benzofuran-2-carbonitrile with a strong base, leading to complex heterocyclic skeletons. nih.gov This type of reaction involves intramolecular nucleophilic aromatic substitution.

Exploration of Novel Reaction Pathways and Synthetic Utility of Derivatives

The exploration of novel reactions and the synthetic application of this compound and its derivatives are driven by the prevalence of the substituted tetrahydrofuran core in a vast array of biologically active natural products. nih.gov These include lignans, polyether ionophores, and annonaceous acetogenins, which exhibit antitumor, antimicrobial, and antimalarial activities. nih.gov

Synthesis of Complex Heterocycles: Derivatives of tetrahydrofuran-3-carbonitrile are valuable intermediates for constructing complex molecular architectures. For instance, the reaction of 3-(3-ethoxycarbonylpropoxy) benzofuran-2-carbonitrile with potassium tert-butoxide yields 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl) benzofuran-2-carbonitrile via a Truce-Smiles rearrangement, demonstrating a pathway to intricate fused heterocyclic systems. nih.gov

Precursors to Chiral Amines: The chiral center in this compound makes it and its derivatives ideal starting materials for synthesizing other valuable chiral building blocks. Advanced catalytic methods, such as Co(II)-based metalloradical catalysis, have been developed for the enantioselective 1,5-C(sp³)–H amination to form chiral sulfamidates. nih.gov These intermediates can undergo stereospecific ring-opening with various nucleophiles, including cyanide, to produce highly functionalized, enantioenriched β-amino nitriles and other chiral amines. nih.gov Such amines are key intermediates in the synthesis of pharmaceuticals. nih.gov

Medicinal Chemistry Applications: The 3-amino-tetrahydrofuran-3-carboxylic acid moiety, which can be derived from the corresponding nitrile, is a key component in the development of new medicaments. google.com Patents describe processes for the synthesis of optically pure derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid for use as therapeutic agents. google.com

The continued development of novel synthetic methods involving this compound will undoubtedly lead to more efficient syntheses of known bioactive molecules and the discovery of new chemical entities with valuable properties.

Analytical and Spectroscopic Methodologies for Stereochemical Assignment and Purity of S Tetrahydrofuran 3 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For chiral compounds like (S)-Tetrahydrofuran-3-carbonitrile, specialized NMR techniques are essential to determine the absolute and relative configurations.

Application of Chiral Shift Reagents in NMR Spectroscopy

Chiral Shift Reagents (CSRs), also known as Chiral Solvating Agents (CSAs), are employed in NMR spectroscopy to differentiate between enantiomers. unipi.it These reagents interact noncovalently with the chiral analyte, forming transient diastereomeric complexes. This interaction induces different magnetic environments for the enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net

For this compound, lanthanide-based chiral shift reagents such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃, can be utilized. The nitrile group and the oxygen atom of the tetrahydrofuran (B95107) ring can coordinate with the europium ion, leading to the formation of diastereomeric complexes. The differing spatial arrangements of these complexes cause variations in the chemical shifts (lanthanide-induced shifts) of the protons and carbons of the (S) and (R) enantiomers, allowing for their distinction and the determination of enantiomeric excess.

Another class of CSRs that have shown promise are those derived from squaramides, which exhibit strong hydrogen bonding capabilities. arkat-usa.org While specific application to this compound is not documented, their effectiveness with chiral carboxylate anions suggests potential utility.

Table 1: Examples of Chiral Shift Reagents and their Application

| Chiral Shift Reagent (CSR) | Analyte Type | Interaction Mechanism | Reference |

| Eu(hfc)₃ | Tetrahydrofuran derivatives | Coordination with heteroatoms | |

| Squaramide-based reagents | Carboxylate anions | Hydrogen bonding | arkat-usa.org |

| Isomannide/Isosorbide derivatives | General | Multiple intermolecular interactions | unipi.it |

Use of NOESY and ROESY Experiments for Relative Configuration Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.orgresearchgate.net These methods are invaluable for determining the relative stereochemistry of cyclic compounds like tetrahydrofuran derivatives. researchgate.net

In the context of this compound, a NOESY or ROESY spectrum would reveal correlations between the proton at the chiral center (C3) and the protons on the adjacent carbons (C2 and C4). The intensity of the cross-peaks in the spectrum is inversely proportional to the sixth power of the distance between the protons. By analyzing these cross-peaks, the relative orientation of the nitrile group with respect to the protons on the tetrahydrofuran ring can be established, thus confirming the relative configuration of the stereocenter. For instance, a strong NOE between the C3 proton and a specific proton at C2 or C4 would indicate their cis relationship.

Dynamic NMR for Conformational Analysis

The tetrahydrofuran ring is not planar and undergoes rapid conformational changes, primarily through a process called pseudorotation. mdpi.com Dynamic NMR (DNMR) spectroscopy is used to study these conformational dynamics. acs.org By recording NMR spectra at different temperatures, it is possible to slow down the conformational interchange on the NMR timescale.

For this compound, variable-temperature NMR studies can provide insights into the preferred conformations of the five-membered ring. researchgate.netcdnsciencepub.com The analysis of coupling constants and their changes with temperature can help determine the puckering of the ring and the axial or equatorial preference of the nitrile substituent. This information is crucial for a complete understanding of the molecule's three-dimensional structure and how it might interact with other molecules.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers. phenomenex.comresearchgate.netnih.gov The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful separation. bgb-analytik.com

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. Columns like Chiralpak® and RegisCell® have demonstrated broad applicability for a wide range of chiral compounds. bgb-analytik.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A typical method for the enantiomeric purity determination of this compound would involve using a polysaccharide-based column with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. The retention times of the (S) and (R) enantiomers would differ, allowing for their baseline separation and accurate quantification of the enantiomeric excess (% ee).

Table 2: HPLC Conditions for Chiral Separation of Tetrahydrofuran Derivatives

| Column Type | Mobile Phase | Application | Reference |

| Polysaccharide-based (e.g., Chiralpak®) | Hexane/Isopropanol | Enantiomeric resolution of tetrahydrofuran derivatives | |

| Whelk-O® 1 | Various | Broad-spectrum chiral screening | bgb-analytik.com |

| Cellulose Dimethylphenylcarbamate-bonded Carbon-clad Zirconia | Normal and Reversed-Phase | Separation of various racemic compounds | researchgate.net |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile enantiomers. gcms.czacs.org The principle is similar to chiral HPLC, where the enantiomers exhibit different interactions with the CSP, leading to different retention times.

For a relatively volatile compound like this compound, chiral GC can be an effective method for determining enantiomeric purity. Derivatized cyclodextrins are commonly used as chiral selectors in GC stationary phases. gcms.cz For instance, a β-cyclodextrin-based column could be employed. The enantiomers of the analyte would partition differently into the chiral stationary phase, allowing for their separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are crucial parameters for optimizing the separation. In some cases, derivatization of the analyte may be necessary to improve its volatility and chromatographic behavior. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high speed and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). scielo.br In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the mobile phase. scielo.br The separation of enantiomers is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

For the enantiomeric resolution of compounds similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed. mdpi.com The choice of the organic modifier, typically an alcohol like methanol (B129727) or ethanol (B145695), and its concentration in the mobile phase are critical for optimizing the separation. chromatographyonline.com

A study on the separation of a racemic mixture of a related tetrahydrofuran derivative demonstrated the effectiveness of SFC. google.com Using a DAICEL IA chiral column and a mobile phase composed of 15% ethanol, 10% chloroform, and 75% supercritical CO2, the two enantiomers were successfully resolved with distinct retention times. google.com This highlights the capability of SFC to provide baseline separation of enantiomers, allowing for the accurate determination of enantiomeric purity.

Table 1: Illustrative SFC Parameters for Enantiomeric Resolution of a Tetrahydrofuran Derivative

| Parameter | Value |

| Chromatography System | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | DAICEL IA |

| Mobile Phase | EtOH (15%) / CHCl3 (10%) / Supercritical CO2 (75%) |

| Flow Rate | 70 mL/min |

| Retention Time (Enantiomer 1) | 3.57 min |

| Retention Time (Enantiomer 2) | 5.13 min |

Note: This data is from a study on a related tetrahydrofuran derivative and serves as an illustrative example of SFC application. google.com

X-ray Crystallography for Definitive Absolute Configuration Confirmation

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms within the crystal lattice, including their absolute stereochemistry, can be determined from the diffraction data. researchgate.net

The key to determining the absolute configuration lies in the phenomenon of anomalous scattering, where the presence of a sufficiently heavy atom in the molecule causes small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer. nih.gov A Flack parameter close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted structure. researchgate.net

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, the diffraction experiment and subsequent data analysis provide a definitive three-dimensional structure, confirming the (S) configuration at the chiral center.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. acs.org These methods are powerful tools for characterizing the stereochemistry of chiral compounds in solution.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. dntb.gov.ua The resulting VCD spectrum provides information about the stereochemistry and conformational preferences of the molecule in solution. acs.org

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), the absolute configuration of a chiral molecule can be determined. researchgate.net For instance, the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid was successfully determined to be the (S)-enantiomer by comparing its experimental VCD and IR spectra with those calculated via DFT. researchgate.net This approach provides a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. rsc.org

Electronic Circular Dichroism (ECD) or CD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. nih.govformulationbio.com This technique probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. formulationbio.com

Similar to VCD, the comparison of experimental ECD spectra with quantum chemically calculated spectra allows for the determination of the absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. For this compound, the nitrile group and the oxygen atom of the tetrahydrofuran ring can act as chromophores, giving rise to a characteristic ECD spectrum that can be used to confirm its (S) configuration.

Optical Rotation Measurements and Correlation with Stereochemistry

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of plane-polarized light. pdx.edu The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value that is characteristic of a particular chiral compound under specific conditions (temperature, solvent, concentration, and wavelength of light). chemistrysteps.com

The sign of the optical rotation, dextrorotatory (+) or levorotatory (-), is an empirical value and does not directly correlate with the (R) or (S) absolute configuration. chemistrysteps.com However, for a known compound like this compound, the measured optical rotation serves as a crucial quality control parameter to confirm its stereochemical identity and enantiomeric purity. For example, a related compound, (S)-(tetrahydrofuran-3-yl)hydrazine, was found to have a specific optical rotation of -8.553° (c=1, Methanol). google.com A measured value for this compound that is consistent with established literature values would provide strong evidence for the correct enantiomer.

Theoretical and Computational Chemistry Studies of S Tetrahydrofuran 3 Carbonitrile

Conformational Analysis and Exploration of Energy Landscapes

The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a dynamic equilibrium between various conformations, primarily envelope and twist forms. smolecule.com The presence of a nitrile substituent at the C3 position, and its stereochemistry, significantly influences the conformational preferences of the ring. smolecule.com

Conformational analysis of substituted tetrahydrofurans, like tetrahydrofurfuryl alcohol (a related structure), reveals that the substituent's orientation affects the ring's geometry. d-nb.info For (S)-Tetrahydrofuran-3-carbonitrile, computational studies can map the potential energy surface to identify the most stable conformers. These studies typically involve rotating the C-CN bond and exploring the pseudorotational cycle of the THF ring. The relative energies of different envelope and twist conformations, with the nitrile group in axial or equatorial-like positions, can be calculated. It has been observed that for some substituted tetrahydrofurans, an envelope conformation is favored for certain substituent orientations, while a twist form is more stable for others. smolecule.comd-nb.info The energy barriers between these conformations are often low, indicating a flexible structure at room temperature. d-nb.info

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. frontiersin.org These calculations can determine key electronic structure descriptors.

Key Electronic Properties and Reactivity Descriptors:

| Descriptor | Description | Relevance to this compound |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. | The electron-withdrawing nature of the nitrile group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the nitrile carbon or adjacent positions. The oxygen atom in the THF ring contributes to the HOMO, influencing its Lewis basicity. |

| Electron Density Distribution | This describes how electrons are distributed within the molecule. | The electronegative nitrogen and oxygen atoms will have higher electron density, while the carbon atoms bonded to them will be electron-deficient. This polarization is key to its reactivity. |

| Electrostatic Potential (ESP) Map | The ESP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) will be located around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. Positive potential (blue) will be found around the hydrogen atoms and the carbon of the nitrile group. |

| Global Reactivity Descriptors | Chemical potential, hardness, and electrophilicity index provide a quantitative measure of the molecule's overall reactivity. | These descriptors, derived from HOMO and LUMO energies, can be used to compare the reactivity of this compound with other molecules. |

DFT calculations can also provide insights into how the electronic structure influences the molecule's physical properties, such as its dipole moment and polarizability. frontiersin.org

Computational Prediction and Rationalization of Stereoselectivity in Reactions Involving this compound

The chiral center at C3 in this compound can direct the stereochemical outcome of reactions. Computational methods are valuable for predicting and explaining this stereoselectivity. For instance, in reactions where a new stereocenter is formed, the existing chirality of the tetrahydrofuran ring can favor the formation of one diastereomer over the other.

Computational modeling can be used to study the transition states of reactions involving this compound. By comparing the energies of the different diastereomeric transition states, the major product can be predicted. This approach has been successfully applied to understand stereoselectivity in various organic reactions. swxzz.com For example, in the asymmetric reduction of a ketone precursor to (S)-3-hydroxytetrahydrofuran, computational analysis revealed that hydrogen bonding interactions between the substrate and key amino acid residues in the enzyme catalyst promoted the formation of the (S)-product. swxzz.com Similarly, computational studies can elucidate the role of the chiral tetrahydrofuran moiety in directing the approach of a reagent to a reactive site.

Molecular Modeling for Reaction Mechanism Elucidation and Transition State Characterization

Molecular modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve mapping the entire reaction pathway for processes such as nucleophilic additions to the nitrile group or reactions involving the tetrahydrofuran ring.

By using methods like DFT, it is possible to locate and characterize the transition state structures for each step of a proposed mechanism. acs.org The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. For example, in the synthesis of thiophene (B33073) derivatives from donor-acceptor cyclopropanes, a plausible reaction mechanism was proposed based on experimental results and theoretical considerations. acs.org This involved the initial cleavage of the cyclopropane (B1198618) ring, followed by a series of steps to form the final product. acs.org Computational studies can provide detailed information about the geometry, energy, and vibrational frequencies of the transition states, offering a deeper understanding of the reaction dynamics.

Design Principles for Novel Derivatives and Analogues via Computational Methods

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Starting from the structure of this compound, computational methods can be used to design novel derivatives and analogues for various applications, such as drug discovery.

Computational Design Strategies:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico and calculating relevant properties, it is possible to establish relationships between chemical structure and biological activity or other desired properties.

Molecular Docking: If the biological target of a potential drug is known, molecular docking simulations can be used to predict how different derivatives of this compound will bind to the active site of the protein. This can help in prioritizing the synthesis of compounds with the highest predicted binding affinity.

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries of compounds or to design new molecules that fit the pharmacophore, including derivatives of this compound.

Through these computational approaches, it is possible to explore a vast chemical space and identify promising new molecules for synthesis and experimental testing, thereby accelerating the discovery process. acs.org

Future Research Directions and Emerging Trends in S Tetrahydrofuran 3 Carbonitrile Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The drive towards "green chemistry" is reshaping the synthesis of chiral molecules like (S)-tetrahydrofuran-3-carbonitrile. Future research is increasingly focused on developing methods that are not only efficient but also environmentally responsible, moving away from hazardous reagents and minimizing waste.

A significant trend is the adoption of biocatalysis . Enzymes such as nitrilases and alcohol dehydrogenases are being explored for their ability to perform highly selective reactions under mild conditions. nih.govresearchgate.netswxzz.com For instance, nitrilases can facilitate the enantioselective synthesis of carboxylic acids from nitriles, offering a green alternative to traditional chemical hydrolysis. nih.gov Similarly, alcohol dehydrogenases can be used in the asymmetric reduction of ketones to produce chiral alcohols, which are precursors to the tetrahydrofuran (B95107) ring. swxzz.com The integration of these biocatalysts into multi-enzyme cascades represents a powerful strategy for creating complex chiral structures from simple starting materials in a one-pot setting. acs.org

Another key area is the development of synthetic routes that improve upon green chemistry metrics, such as the E-factor (Environmental factor) and solvent intensity. rsc.org This involves replacing stoichiometric reagents with catalytic alternatives and choosing solvents that are less toxic and easily recyclable. For example, traditional methods for introducing the nitrile group often involve toxic cyanide salts. Research is moving towards cyanide-free catalytic strategies to synthesize chiral nitriles, enhancing the safety and sustainability of the process. nih.gov

Comparing different synthetic pathways using metrics like the Green Aspiration Level (iGAL™) allows for a quantitative assessment of their sustainability, guiding the development of more eco-friendly industrial processes. rsc.org

Table 1: Comparison of Synthetic Approaches for Sustainability

| Method | Key Features | Advantages | Challenges |

| Biocatalysis | Use of enzymes (e.g., nitrilases, alcohol dehydrogenases). nih.govresearchgate.netswxzz.com | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.net | Enzyme stability and availability, substrate scope limitations. nih.gov |

| Catalytic Cyanation | Transition-metal or organocatalyzed introduction of the nitrile group. nih.gov | Avoids stoichiometric use of toxic cyanide reagents, potential for high efficiency. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Green Metrics Guided Synthesis | Optimization based on E-Factor, solvent choice, and atom economy. rsc.org | Minimizes environmental impact, improves process efficiency and safety. | Requires comprehensive analysis of the entire synthetic route. |

Application in Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry is emerging as a powerful tool for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. nih.govacs.org For a molecule like this compound, the transition to continuous flow manufacturing can lead to improved safety, consistency, and scalability. dntb.gov.uavulcanchem.com

Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature and mixing, which is crucial for highly exothermic or fast reactions. tandfonline.comrsc.org This enhanced control can lead to higher yields and purities. Furthermore, the use of immobilized catalysts or reagents within packed-bed reactors allows for simplified purification and continuous operation over extended periods, making the process more efficient and economical. acs.org

Exploration of Novel Reactivity Modes and Unprecedented Transformations

While the fundamental reactivity of the nitrile and tetrahydrofuran groups is well-understood, researchers are exploring novel transformations to expand the synthetic utility of this compound. This includes leveraging the tetrahydrofuran ring not just as a stable scaffold but as an active participant in chemical reactions.

One area of interest is the catalytic C-H activation and ring-opening of tetrahydrofuran. For example, manganese-catalyzed three-component reactions have been shown to split the THF ring and incorporate it into new, more complex molecular architectures, forming 1,5-amino or keto alcohols. acs.orgnih.gov Applying such strategies to a substituted chiral precursor like this compound could unlock pathways to unique and valuable molecules.

Photochemical reactions also offer new possibilities. Photochemical ring expansion of smaller oxetane (B1205548) rings has been demonstrated as a method to synthesize substituted tetrahydrofurans, and the nitrile group has been shown to be tolerated in such transformations. rsc.org Exploring similar light-mediated reactions could provide novel entries into functionalized tetrahydrofuran systems. Theoretical studies, such as those using Density Functional Theory (DFT), are also crucial for predicting and understanding the reactivity and stereochemical outcomes of these new transformations. acs.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The discovery and optimization of new chemical reactions are being accelerated by automation and high-throughput experimentation (HTE). mpg.de These technologies are highly applicable to the chemistry of this compound, particularly in the development of new catalytic systems.

HTE allows for the rapid screening of large libraries of catalysts and ligands to identify the optimal conditions for a specific transformation, such as the enantioselective synthesis of the chiral nitrile or its subsequent derivatization. nih.govscispace.com Techniques like infrared thermography, scanning mass spectrometry, and circular dichroism can be used to quickly assess reaction rates and enantioselectivity in a parallel format. mpg.de

Furthermore, automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid and systematic exploration of reaction parameters and the synthesis of compound libraries for biological screening. nih.govbeilstein-journals.org By combining HTE for catalyst discovery with automated flow synthesis for process optimization, the development timeline for new synthetic routes and derivatives of this compound can be significantly shortened.

Potential for Derivatization Towards Novel Structural Motifs with Broad Synthetic Utility

The true value of a chiral building block like this compound lies in its potential to be converted into a wide array of other useful molecules. The nitrile group serves as a versatile chemical handle that can be transformed into various other functionalities.

Standard transformations include the reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid. These derivatives, (S)-3-(aminomethyl)tetrahydrofuran and (S)-tetrahydrofuran-3-carboxylic acid, are themselves valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. google.com

Beyond these fundamental transformations, there is significant potential for developing novel derivatization strategies. The selective functionalization of the C-H bonds of the tetrahydrofuran ring, for instance, could lead to multi-substituted chiral heterocycles that are difficult to access by other means. researchgate.net The combination of the chiral tetrahydrofuran core with other functional groups through innovative coupling reactions can generate novel structural motifs with potential applications in medicinal chemistry and materials science. smolecule.com The inherent chirality of the starting material makes it an attractive scaffold for creating complex, three-dimensional molecules with defined stereochemistry. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Tetrahydrofuran-3-carbonitrile, and how can reaction conditions be optimized to improve enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective cyanation of tetrahydrofuran derivatives. For example, THF-based solvents (e.g., anhydrous tetrahydrofuran) are critical for stabilizing intermediates, as seen in phosphazene syntheses . Optimization parameters include:

- Catalyst selection : Chiral catalysts (e.g., organocatalysts or metal complexes) to enhance (S)-enantiomer selectivity.

- Temperature control : Lower temperatures (0–25°C) reduce racemization risks.

- Solvent purity : Use of anhydrous THF (verified by Karl Fischer titration) to prevent hydrolysis of nitrile intermediates .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to differentiate diastereomeric complexes in or NMR .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in phosphazene derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate exposure to nitrile vapors, which are toxic upon inhalation .

- PPE : Nitrile gloves and safety goggles are mandatory.

- First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, per SDS guidelines .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic systems (e.g., organocatalytic vs. transition-metal-catalyzed)?

- Methodological Answer :

- Organocatalysis : Proline-derived catalysts induce asymmetry via enamine intermediates, requiring polar aprotic solvents (e.g., THF) for optimal activity .

- Metal catalysis : Pd or Cu complexes facilitate oxidative cyanation but risk metal contamination. Chelating agents (e.g., EDTA) in workup mitigate this .

- Kinetic analysis : Use in-situ IR or NMR to track intermediate formation and enantioselectivity trends .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer :

- Data validation : Cross-reference NIST Standard Reference Data for consistency in measurements (e.g., boiling point: 215–220°C at 760 mmHg) .

- Reproducibility testing : Replicate solubility studies in THF/water mixtures under controlled humidity to account for hygroscopic effects .

- Error analysis : Investigate instrumental calibration (e.g., DSC for melting points) and sample purity (≥98% by GC-MS) .

Q. What computational methods are most effective for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model transition states and predict enantiomeric excess (ee) in cyanation reactions.

- Molecular docking : Simulate interactions with chiral catalysts to optimize ligand design .

- Solvent effects : Apply COSMO-RS models to assess THF’s role in stabilizing intermediates .

Q. How can researchers design experiments to study the stability of this compound under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.